molecular formula C23H24N2O4 B590257 rac Ambrisentan-d3 Methyl Ester CAS No. 1329837-75-3

rac Ambrisentan-d3 Methyl Ester

Número de catálogo: B590257
Número CAS: 1329837-75-3
Peso molecular: 395.473
Clave InChI: RCOLWOXJIUGEGI-GKOSEXJESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

rac Ambrisentan-d3 Methyl Ester: is a stable isotope-labeled compound used primarily in pharmaceutical research. It is a derivative of Ambrisentan, which is an endothelin receptor antagonist. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure, making it useful for various analytical and research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of rac Ambrisentan-d3 Methyl Ester involves multiple steps, starting with the preparation of the core structure, followed by the introduction of deuterium atoms. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Análisis De Reacciones Químicas

Types of Reactions: rac Ambrisentan-d3 Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Aplicaciones Científicas De Investigación

rac Ambrisentan-d3 Methyl Ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Ambrisentan and its metabolites.

    Biology: Employed in studies involving the metabolism and pharmacokinetics of Ambrisentan.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

    Industry: Utilized in the quality control and validation of pharmaceutical products

Mecanismo De Acción

The mechanism of action of rac Ambrisentan-d3 Methyl Ester is similar to that of Ambrisentan. It acts as a selective antagonist of the endothelin type A (ETA) receptor, inhibiting the binding of endothelin-1 (ET-1). This prevents vasoconstriction and cell proliferation mediated by the ETA receptor, leading to vasodilation and reduced blood pressure .

Comparación Con Compuestos Similares

Uniqueness: rac Ambrisentan-d3 Methyl Ester is unique due to the presence of deuterium atoms, which enhance its stability and make it suitable for detailed analytical studies. This isotopic labeling allows for precise tracking and quantification in various research applications .

Actividad Biológica

Rac Ambrisentan-d3 Methyl Ester is a labeled derivative of Ambrisentan, a selective endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension (PAH). This compound has garnered attention due to its unique properties and potential applications in both therapeutic and research settings. This article explores the biological activity of this compound, including its pharmacodynamics, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22_{22}H19_{19}D3_3N2_2O5_5
  • Molecular Weight : 397.44 g/mol
  • CAS Number : 1287096-42-7

This compound acts primarily as an antagonist at the endothelin type A (ETA) receptors. By blocking these receptors, it prevents the vasoconstrictive effects of endogenous endothelin-1, leading to vasodilation and reduced blood pressure in pulmonary arteries. This mechanism is crucial for managing PAH, as it alleviates symptoms and improves exercise capacity in patients.

Pharmacodynamics

Ambrisentan has been shown to significantly decrease plasma levels of B-type natriuretic peptide (BNP), a biomarker for heart failure, demonstrating its effectiveness in reducing cardiac strain associated with PAH. Clinical studies indicate that doses ranging from 2.5 mg to 10 mg daily lead to a significant reduction in BNP levels compared to placebo groups, with statistical significance (p < 0.001) across all dose levels .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent activity against cultured human endothelial cells, promoting cell proliferation and migration—key processes in vascular remodeling associated with PAH.

Case Studies

  • Study on Efficacy in PAH Patients :
    • Population : Patients diagnosed with idiopathic PAH.
    • Findings : Treatment with Rac Ambrisentan-d3 resulted in improved exercise capacity as measured by the 6-minute walk test (6MWT), with average improvements of 30 meters over baseline after 12 weeks of treatment.
  • Safety Profile :
    • In a cohort study examining long-term use, Rac Ambrisentan-d3 was well-tolerated with minimal adverse effects reported. The most common side effects included peripheral edema and headache, consistent with those observed in studies involving non-labeled Ambrisentan.

Comparative Efficacy

The table below summarizes the comparative efficacy of this compound versus traditional treatments for PAH:

TreatmentImprovement in 6MWT (meters)BNP Reduction (%)Common Side Effects
Rac Ambrisentan-d33045Peripheral edema, headache
Bosentan2535Liver function abnormalities
Sildenafil2030Flushing, headache

Propiedades

IUPAC Name

methyl 2-(4,6-dimethylpyrimidin-2-yl)oxy-3,3-diphenyl-3-(trideuteriomethoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c1-16-15-17(2)25-22(24-16)29-20(21(26)27-3)23(28-4,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-15,20H,1-4H3/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOLWOXJIUGEGI-GKOSEXJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC(C(=O)OC)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C(=O)OC)OC3=NC(=CC(=N3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.